

Confirming ALK5 Target Engagement of TP0427736 Hydrochloride: A Comparative Guide

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Compound of Interest

Compound Name: TP0427736 hydrochloride

Cat. No.: B2952238 Get Quote

Introduction to ALK5 and TP0427736 Hydrochloride

The transforming growth factor-beta (TGF- β) signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is implicated in various diseases, most notably cancer and fibrosis.[1] Activin receptor-like kinase 5 (ALK5), a serine/threonine kinase receptor, is the primary transducer of TGF- β signals. Upon ligand binding, ALK5 phosphorylates the downstream signaling proteins SMAD2 and SMAD3, initiating a cascade that culminates in the regulation of target gene expression.[1]

TP0427736 hydrochloride is a potent and selective inhibitor of ALK5.[2][3] It has demonstrated significant inhibitory activity against ALK5 kinase with a biochemical IC50 of 2.72 nM.[2][4][5][6] In cellular assays, it effectively inhibits the phosphorylation of Smad2/3 in A549 cells induced by TGF-β1 with an IC50 value of 8.68 nM.[2][4][5] This guide provides a comparative analysis of **TP0427736 hydrochloride**'s performance against other ALK5 inhibitors and details the experimental methodologies to confirm its target engagement in a cellular context.

Comparative Analysis of ALK5 Inhibitors

To benchmark the cellular potency of **TP0427736 hydrochloride**, the following table summarizes its activity alongside other well-characterized ALK5 inhibitors. The primary metric for comparison is the cellular IC50 value for the inhibition of TGF-β-induced phosphorylation of SMAD2/3.



Compound	Biochemical IC50 (ALK5)	Cellular IC50 (p- SMAD2/3)	Reference
TP0427736 hydrochloride	2.72 nM	8.68 nM	[2][4][5]
Vactosertib (EW-7197)	11 nM	24 nM	[1]
GW788388	18 nM	454 nM	[1]
TP-008	343 nM	245 nM	[1][7]

Methodologies for Confirming Target Engagement

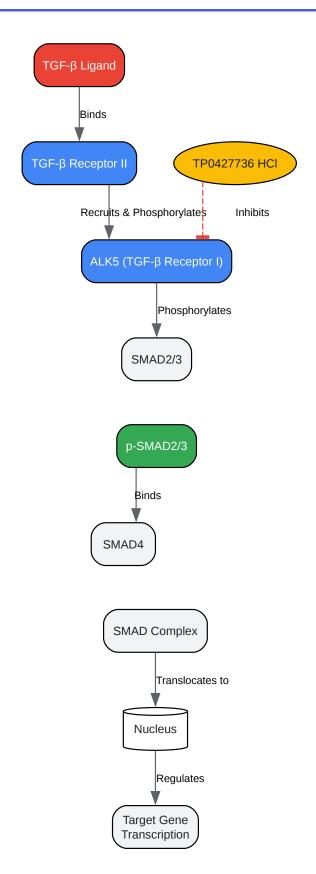
Two primary methods are employed to confirm that a compound is engaging ALK5 in cells: assessing the inhibition of downstream signaling and directly measuring target binding.

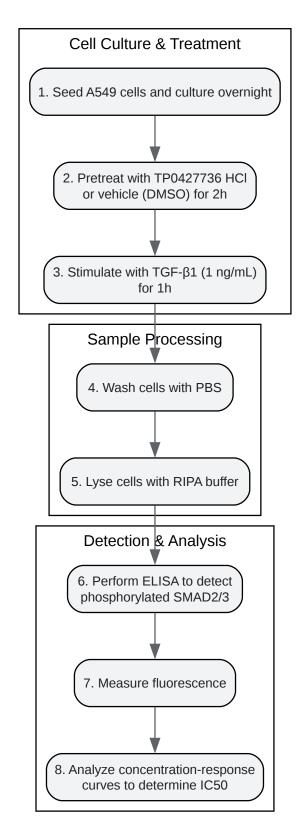
- Inhibition of Downstream Signaling (Phospho-SMAD2/3 Assay): This method provides functional confirmation of target engagement by measuring the inhibition of the direct downstream substrates of ALK5.[1] A reduction in the levels of phosphorylated SMAD2 and SMAD3 (p-SMAD2/3) in response to TGF-β stimulation upon treatment with the inhibitor indicates successful target inhibition.[1]
- Direct Target Binding (Cellular Thermal Shift Assay CETSA): CETSA is a powerful
 technique to verify direct binding of a compound to its target protein in a cellular
 environment.[1][8] When a compound binds to its target protein, the resulting protein-ligand
 complex is more resistant to heat-induced denaturation.[1] This thermal stabilization is then
 quantified, typically by Western Blot, to confirm target engagement.[1]

Signaling Pathways and Experimental Workflows

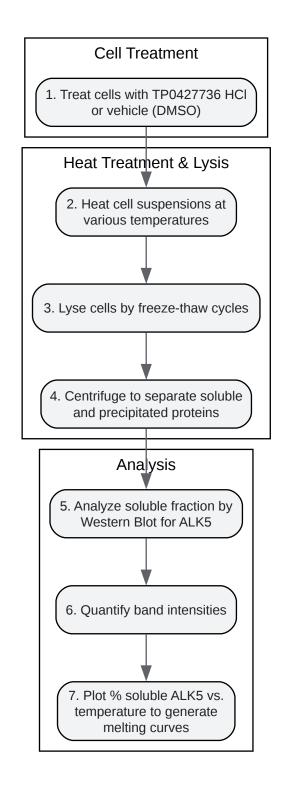
To visually represent the biological and experimental processes, the following diagrams have been generated using Graphviz (DOT language).











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